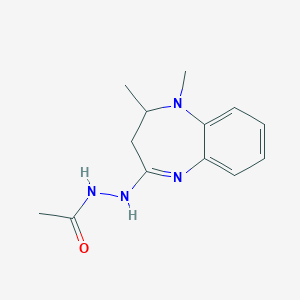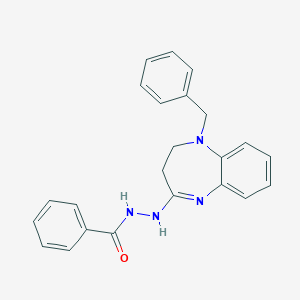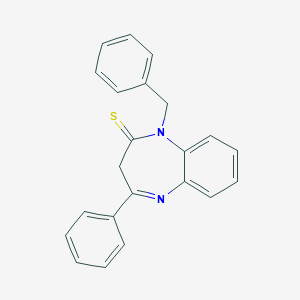
N-(4-Acetylphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetylphenyl)-3-phenylpropanamide (APPA) is a chemical compound with the molecular formula C17H17NO2. It is a white crystalline solid that belongs to the class of amides. APPA has been studied extensively in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of N-(4-Acetylphenyl)-3-phenylpropanamide is not fully understood. However, it is believed to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-(4-Acetylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4-Acetylphenyl)-3-phenylpropanamide has also been shown to have anticancer properties, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Acetylphenyl)-3-phenylpropanamide in lab experiments is its ease of synthesis. It can be synthesized in a laboratory setting using simple equipment and reagents. Another advantage is its low cost, making it an affordable option for research purposes. However, one of the limitations of using N-(4-Acetylphenyl)-3-phenylpropanamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of N-(4-Acetylphenyl)-3-phenylpropanamide. One potential direction is the synthesis of novel derivatives of N-(4-Acetylphenyl)-3-phenylpropanamide with improved biological activity. Another direction is the study of the mechanism of action of N-(4-Acetylphenyl)-3-phenylpropanamide in more detail to better understand its effects on various biological processes. Additionally, the potential use of N-(4-Acetylphenyl)-3-phenylpropanamide in the treatment of various diseases, such as cancer and inflammation-related disorders, could be explored further.
合成方法
The synthesis of N-(4-Acetylphenyl)-3-phenylpropanamide involves the reaction of 4-acetylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via the aldol condensation mechanism, resulting in the formation of N-(4-Acetylphenyl)-3-phenylpropanamide as the final product. The synthesis of N-(4-Acetylphenyl)-3-phenylpropanamide is a straightforward process and can be carried out in a laboratory setting.
科学研究应用
N-(4-Acetylphenyl)-3-phenylpropanamide has been used extensively in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to have a wide range of applications, including the study of cancer, inflammation, and pain. N-(4-Acetylphenyl)-3-phenylpropanamide has been used as a starting material for the synthesis of various derivatives that have been tested for their biological activity.
属性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,18,20) |
InChI 键 |
WFIGIJDJVRRREW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)







![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)